molecular formula C18H20BrClO4 B5140538 4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene

4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5140538
M. Wt: 415.7 g/mol
InChI Key: RWVSDDGKSBTARF-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with the molecular formula C18H20BrClO4. This compound is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, and multiple ethoxy groups attached to the benzene ring. It is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and chemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps of electrophilic aromatic substitution reactions. The starting material is often a benzene derivative, which undergoes bromination and chlorination to introduce the bromine and chlorine substituents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Etherification: Ethylene glycol derivatives in the presence of acid catalysts.

Major Products

    Substitution: Formation of new benzene derivatives with different substituents.

    Oxidation: Formation of quinones or other oxidized products.

    Reduction: Formation of dehalogenated benzene derivatives.

    Etherification: Formation of extended ether chains.

Scientific Research Applications

4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is used in various scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
  • 1-Bromo-4-chlorobenzene
  • 4-Bromo-1-chloro-2-methylbenzene

Uniqueness

4-Bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple ethoxy groups, which provide increased solubility and reactivity compared to simpler benzene derivatives. This makes it a valuable intermediate in the synthesis of more complex molecules and enhances its utility in various chemical and pharmaceutical applications .

Properties

IUPAC Name

4-bromo-2-chloro-1-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrClO4/c1-2-22-17-5-3-4-6-18(17)24-12-10-21-9-11-23-16-8-7-14(19)13-15(16)20/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVSDDGKSBTARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrClO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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